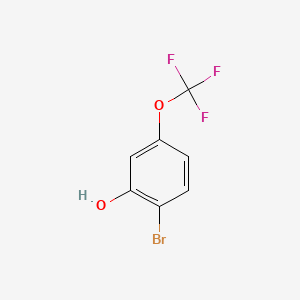

1-硝基-4-(三氟甲氧基)-2-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

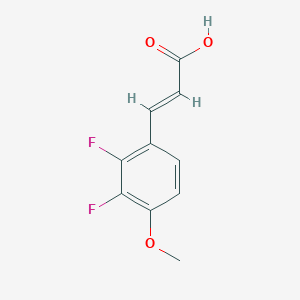

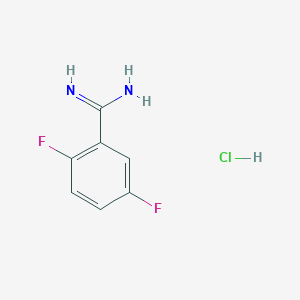

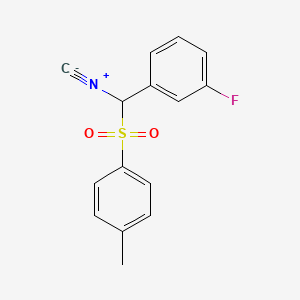

The compound 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains both nitro and trifluoromethyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar nitro and trifluoromethyl-substituted benzenes, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of nitro-substituted trifluoromethyl benzenes can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the two-step synthesis of dinitro-trifluoromethyl benzenes, starting from methylbenzoic acids and proceeding through nitration and reaction with sulfur tetrafluoride . These methods could potentially be adapted for the synthesis of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of nitro-substituted trifluoromethyl benzenes is characterized by the presence of electron-withdrawing groups that can influence the geometry of the benzene ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions caused by the substituents lead to a rotation of the carboxylic acid group out of the aromatic plane . Similar steric effects and electronic influences are likely to be present in 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The presence of nitro and trifluoromethyl groups in a benzene ring can lead to a variety of chemical reactions. For instance, β-nitrostyrenes can react with benzene in the presence of trifluoromethanesulfonic acid to form new compounds through a novel acid-catalyzed mechanism . Additionally, nitro(pentafluorosulfanyl)benzenes can undergo direct amination through vicarious nucleophilic substitution of hydrogen . These reactions highlight the reactivity of nitro-substituted trifluoromethyl benzenes, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted trifluoromethyl benzenes are influenced by their functional groups. For example, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one revealed that despite predictions of inferior reactivity, it was found to be more reactive than its non-nitrated derivative . Differential scanning calorimetry measurements also indicated that it is safer to handle . The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, providing insights into the density and geometry of these molecules . These findings can be extrapolated to predict the properties of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

科学研究应用

亲核三氟甲氧基化

Duran-Camacho 等人 (2021) 的一项研究证明了由 4-二甲氨基吡啶和 2,4-二硝基(三氟甲氧基)苯合成的可分离吡啶三氟甲氧基盐。该盐用作 SN2 反应的有效来源,促进三氟甲基醚的形成,突出了其在有机合成和材料科学中的作用 (Duran-Camacho 等人,2021)。

新型含氟聚醚酰亚胺的合成

于新海 (2010) 报道了通过苯二酚和 2-氯-5-硝基苯三氟化物反应合成了 1,4-双(2-三氟甲基-4-硝基苯氧基)苯。该化合物是生产新型含氟聚醚酰亚胺的前体,展示了其在开发耐热性和耐化学性增强的性能聚合物中的应用 (于新海,2010)。

安全和危害

属性

IUPAC Name |

1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQJJGVATOEXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591754 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

CAS RN |

409114-47-2 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。